molecular formula C8H7BF3NO3 B1437053 (3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid CAS No. 88978-20-5

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid

Cat. No. B1437053
CAS RN: 88978-20-5
M. Wt: 232.95 g/mol
InChI Key: NCOITLDGNKHMSB-UHFFFAOYSA-N
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Description

“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” is a chemical compound with the CAS Number 88978-20-5 . It has a molecular weight of 232.95 . The IUPAC name of this compound is 3-[(trifluoroacetyl)amino]phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” is C8H7BF3NO3 . The InChI code of the compound is 1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14) .


Physical And Chemical Properties Analysis

“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” has a density of 1.45g/cm3 . The melting point of the compound is 290-293ºC . The exact mass of the compound is 233.04700 .

Scientific Research Applications

Catalysis and Organic Synthesis

Boron-containing compounds, such as boronic acids, have been extensively studied for their role in catalysis and organic synthesis. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane is an effective catalyst for metal-free hydroboration of imines, offering a highly efficient route for the synthesis of amines, which are fundamental in organic chemistry and material science (Qin Yin et al., 2017). Additionally, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a powerful catalyst for dehydrative amidation between carboxylic acids and amines, demonstrating its utility in peptide synthesis (Ke Wang et al., 2018).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, boronic acids have found applications in the development of high-performance polymers. For instance, bis(trifluoromethyl)phenylboronic esters serve as protective groups for diols, facilitating the synthesis of complex organic molecules under mild conditions. This methodology has been applied in creating highly conjugated enetriyne natural products with potential biological activities (N. Shimada et al., 2018).

Sensing and Detection

Phenyl boronic acids are also pivotal in the development of sensing and detection technologies. A study demonstrated the use of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes for saccharide recognition, leveraging the unique binding ligand properties of boronic acids for pendant diols. This approach has enabled the creation of highly sensitive and selective sensors for biological and environmental applications (B. Mu et al., 2012).

Safety And Hazards

“(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

[3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOITLDGNKHMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660241
Record name [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2,2,2-Trifluoroacetamido)phenyl)boronic acid

CAS RN

88978-20-5
Record name [3-(2,2,2-Trifluoroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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